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molecular formula C14H17N5 B1681965 Sotirimod CAS No. 227318-75-4

Sotirimod

Cat. No. B1681965
M. Wt: 255.32 g/mol
InChI Key: ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436176B2

Procedure details

Aqueous ammonium hydroxide (5.07 kg of 30% w/w) was added over a period of ten minutes to a suspension of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide (6.00 kg, 23.4 mol) in ethanol (23.2 kg) at 22° C. The reaction was stirred for five minutes. Benzenesulfonyl chloride (8.80 kg, 49.8 mol) was added over a period of 30 minutes. The reaction was stirred for one hour at 22° C. A solution of aqueous sodium hydroxide (15.0 kg of 25% w/w) and water (34.0 kg) was added to the reaction mixture over a period of 30 minutes at 22° C. to adjust the mixture to pH 13. The resulting mixture was cooled to 11° C. and stirred at that temperature for three hours and then separated by centrifugation. A solid was collected, washed with demineralized water (105.0 kg) at 22° C. until the filtrate was pH 7, and dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours to provide 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine.
Quantity
5.07 kg
Type
reactant
Reaction Step One
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
23.2 kg
Type
solvent
Reaction Step One
Quantity
8.8 kg
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
34 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH3:3][C:4]1[N:5]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:6]2[C:15]3[N:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N+:9]([O-])=[CH:8][C:7]=2[N:17]=1.C1(S(Cl)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C.O>[CH3:3][C:4]1[N:5]([CH2:18][CH:19]([CH3:21])[CH3:20])[C:6]2[C:15]3[N:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N:9]=[C:8]([NH2:2])[C:7]=2[N:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.07 kg
Type
reactant
Smiles
[OH-].[NH4+]
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Smiles
CC=1N(C2=C(C=[N+](C=3C=CC=NC23)[O-])N1)CC(C)C
Name
Quantity
23.2 kg
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.8 kg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
15 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for one hour at 22° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at that temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separated by centrifugation
CUSTOM
Type
CUSTOM
Details
A solid was collected
WASH
Type
WASH
Details
washed with demineralized water (105.0 kg) at 22° C. until the filtrate
CUSTOM
Type
CUSTOM
Details
dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1N(C2=C(C(=NC=3C=CC=NC23)N)N1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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